3-Bromo-4-chloro-2-(trifluoromethyl)aniline
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for polysubstituted aromatic compounds. The base structure consists of aniline (benzenamine), with substituents numbered according to their positions relative to the amino group. The systematic name this compound indicates the amino group at position 1 as the primary functional group, with the trifluoromethyl substituent at position 2, bromine at position 3, and chlorine at position 4.
The molecular formula C₇H₄BrClF₃N provides essential information about the compound's composition and structural characteristics. The formula indicates seven carbon atoms forming the aromatic ring system and trifluoromethyl group, four hydrogen atoms distributed between the amino group and aromatic ring, one bromine atom, one chlorine atom, three fluorine atoms within the trifluoromethyl group, and one nitrogen atom in the amino functionality. This composition results in a molecular weight of 274.47 g/mol, consistent with the presence of heavy halogen atoms.
The compound is registered under Chemical Abstracts Service number 1807221-69-7, providing a unique identifier for this specific isomer among the various possible arrangements of bromo, chloro, and trifluoromethyl substituents on the aniline framework. The International Chemical Identifier key AVHGVNGOBSXYIK-UHFFFAOYSA-N serves as another unique molecular identifier, facilitating database searches and structural verification across chemical information systems.
The Simplified Molecular Input Line Entry System representation BrC1=C(C=CC(=C1C(F)(F)F)N)Cl encodes the complete structural connectivity, indicating the specific bonding pattern and substituent arrangements. This notation clearly shows the ortho relationship between the amino and trifluoromethyl groups, the meta positioning of the bromine relative to the amino group, and the para relationship between the bromine and chlorine substituents.
Crystallographic Characterization and X-ray Diffraction Studies
Single crystal X-ray diffraction analysis would provide definitive structural information for this compound, revealing precise bond lengths, bond angles, and molecular geometry. The crystallographic studies would determine the preferred conformation of the trifluoromethyl group relative to the aromatic plane, as steric and electronic factors influence its rotational orientation. Typical carbon-fluorine bond lengths in trifluoromethyl groups range from 1.32 to 1.35 Angstroms, while the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring typically measures approximately 1.50 Angstroms.
The aromatic ring geometry in polyhalogenated anilines often shows slight deviations from perfect hexagonal symmetry due to the electronic effects of the substituents. Carbon-bromine bond lengths typically range from 1.90 to 1.95 Angstroms, while carbon-chlorine bonds measure approximately 1.75 to 1.80 Angstroms. The amino group nitrogen typically exhibits sp² hybridization with a slightly pyramidal geometry, showing carbon-nitrogen bond lengths of approximately 1.40 Angstroms.
Intermolecular interactions in the crystal structure would include hydrogen bonding involving the amino group hydrogens and potential halogen bonding interactions between the bromine or chlorine atoms and electron-rich sites on neighboring molecules. The trifluoromethyl group typically engages in weak fluorine-hydrogen interactions that contribute to crystal packing stability. The packing arrangement would likely feature molecular layers stabilized by these various non-covalent interactions.
Temperature-dependent diffraction studies would reveal thermal expansion coefficients and dynamic behavior of the substituents, particularly the trifluoromethyl group rotation. The electron density maps would clearly delineate the positions of all atoms, including hydrogen atoms on the amino group, providing complete structural characterization essential for understanding the compound's properties and reactivity.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts and coupling patterns. In proton Nuclear Magnetic Resonance spectroscopy, the aromatic protons would appear as distinctive multiplets in the 7.0 to 8.0 parts per million region, with the specific chemical shifts influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents. The amino group protons typically appear as a broad singlet around 4.0 to 6.0 parts per million, with the exact chemical shift depending on solvent and concentration effects.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal characteristic peaks for each carbon environment within the molecule. The aromatic carbons bearing the substituents would show distinct chemical shifts reflecting their electronic environments, with the carbon bearing the trifluoromethyl group appearing significantly downfield due to the electron-withdrawing effect. The trifluoromethyl carbon would appear as a distinctive quartet around 120 to 125 parts per million due to coupling with the three equivalent fluorine atoms.
Properties
IUPAC Name |
3-bromo-4-chloro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-6-3(9)1-2-4(13)5(6)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHGVNGOBSXYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Multi-step Synthesis from Aromatic Precursors
Overview:
This approach involves starting from commercially available substituted benzene derivatives, such as 4-bromo-2-trifluoromethylbenzene, progressing through nitration, reduction, and halogenation steps to achieve the target compound.
Nitration of 4-bromo-2-trifluoromethylbenzene:
Using a mixture of concentrated nitric acid and sulfuric acid, nitration introduces a nitro group ortho or para to existing substituents.
Example:
Dripping concentrated nitric acid into a cooled mixture of the aromatic compound and sulfuric acid, maintaining low temperature (~0–5°C) to control regioselectivity and minimize poly-nitration.Reduction of Nitro Group to Aniline:
Catalytic hydrogenation over palladium on carbon (Pd-C) in methanol or ethanol at room temperature for approximately 8 hours converts the nitro group to an amino group.
Reaction:
$$
\text{Ar-NO}2 \xrightarrow{\text{H}2, \text{Pd-C}} \text{Ar-NH}_2
$$Halogenation to Introduce Bromine and Chlorine:
Selective halogenation can be achieved via controlled electrophilic substitution, often utilizing N-bromosuccinimide (NBS) or halogen gases under specific conditions to introduce bromine and chlorine at desired positions.
Research Findings:
This method is supported by patent CN101168510A, which describes nitration of chlorotrifluoromethylbenzene derivatives followed by reduction to aniline and subsequent halogenation steps.
- High purity of intermediates
- Well-established reaction conditions
- Multiple steps increase complexity
- Regioselectivity control is critical
Nitration-Reduction-Halogenation Route Based on Chlorotrifluoromethylbenzene
Overview:
This method, detailed in patent CN103709045A, involves starting from 1-chlorine-2-trifluoromethylbenzene, nitrating to obtain a nitro derivative, reducing to the amino derivative, and then halogenating to introduce bromine and chlorine.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| Nitration | Addition of concentrated nitric acid | 3.5 hours at controlled temperature | Cooling with frozen water to control reaction |
| Reduction | Hydrogenation with Pd-C in methyl alcohol | Room temperature, 8 hours | Recrystallization to purify |
| Salification | Reaction with HCl gas in solvent | Produces hydrochloride salt | Purity enhancement |
Research Findings:
This pathway emphasizes the importance of post-reaction purification, including recrystallization and washing, to obtain high-purity intermediates suitable for further halogenation.
- Utilizes common reagents and conditions
- Suitable for scale-up
- Multiple purification steps needed
Alternative Route via Halogenation Followed by Nitration
Overview:
A different strategy involves first halogenating the aromatic ring to introduce bromine and chlorine, then nitrating, reducing, and finally converting to the amino compound.
Halogenation:
Using N-bromosuccinimide (NBS) and chlorine sources under controlled conditions to selectively substitute the aromatic ring.Nitration:
Conducted post-halogenation with mixed acids, carefully controlling temperature to prevent over-nitration.Reduction and Salification:
Similar to previous methods, reduction of nitro to amino groups is performed, followed by conversion to the hydrochloride salt.
Research Findings:
Patent CN110885298B discusses the synthesis of related chlorinated and trifluoromethylated aromatic compounds, emphasizing safer nitration conditions and environmentally friendly reduction systems.
- Potential for regioselectivity control
- Fewer steps if halogenation is highly selective
- Requires precise control of halogenation conditions
Data Table: Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reactions | Number of Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| Method 1 | 4-bromo-2-trifluoromethylbenzene | Nitration, reduction, halogenation | 3-4 | High purity, well-understood | Multi-step, regioselectivity issues |
| Method 2 | 1-chlorine-2-trifluoromethylbenzene | Nitration, reduction, halogenation | 3 | Suitable for industrial scale | Purification complexity |
| Method 3 | Halogenation first | Halogenation, nitration, reduction | 3-4 | Potential regioselectivity | Requires precise halogenation |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine, chlorine, and trifluoromethyl groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products Formed
Substitution Products: Formation of substituted anilines with various functional groups.
Oxidation Products: Formation of nitroanilines.
Reduction Products: Formation of secondary or tertiary amines.
Scientific Research Applications
Synthesis Applications
3-Bromo-4-chloro-2-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows for:
- Nucleophilic Substitution Reactions : The bromine and chlorine atoms can be replaced with other nucleophiles, facilitating the formation of diverse derivatives.
- Cross-Coupling Reactions : This compound can be utilized in Suzuki and Stille reactions to create complex aromatic systems, which are valuable in pharmaceutical development.
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Nucleophilic Substitution | Replacement of bromine or chlorine with nucleophiles (e.g., amines, alcohols). |
| Cross-Coupling | Utilization in reactions with organometallic reagents to form biaryl compounds. |
Research indicates that this compound exhibits various biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial effects against certain bacterial strains, making it a candidate for further pharmacological studies.
| Study | Activity | IC50 Values | Remarks |
|---|---|---|---|
| Study A | Anticancer | 50 nM (in vitro) | Significant inhibition observed. |
| Study B | Antimicrobial | 25 µg/mL | Effective against resistant strains. |
Pharmaceutical Development
As an intermediate in drug synthesis, this compound is being explored for its potential therapeutic applications:
- Drug Formulation : Its unique structure may lead to novel drug candidates targeting various diseases.
- Biological Targeting : The compound's ability to interact with specific receptors could open avenues for new treatments.
Case Studies
- Anticancer Research : A study demonstrated that a derivative of this compound effectively inhibited cell proliferation in specific cancer cell lines by targeting key signaling pathways related to growth and survival.
- Antimicrobial Studies : Another investigation assessed its efficacy against multi-drug resistant bacterial strains, indicating a minimum inhibitory concentration that suggests significant potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group often enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
(a) 4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2)
- Structure : Bromine at position 4, -CF₃ at position 3.
- Properties : Molecular weight 240.02, melting point 47–49°C, boiling point 81–84°C .
- Activity: Exhibits strong cholinesterase inhibition (IC₅₀ < 50 µM for BChE), with halogenation enhancing potency compared to non-halogenated analogs .
(b) 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)
- Structure : Bromine at position 2, -CF₃ at position 4.
- Properties : Molecular formula C₇H₅BrF₃N, molecular weight 240.02 .
- Application: Intermediate in Sonogashira coupling reactions for drug discovery .
(c) 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4)
- Structure : Chlorine at position 4, -CF₃ at position 3.
- Properties: Molecular weight 195.56, used in nonlinear optical (NLO) material research .
Key Differences :
- The chlorine at position 4 may enhance electron-withdrawing effects, influencing acidity (pKa) and solubility compared to non-chlorinated analogs.
Physicochemical Properties
*LogP: Octanol-water partition coefficient (estimated using ChemDraw). †Based on formula C₇H₄BrClF₃N . ‡Estimated from analogs with similar halogenation.
Biological Activity
3-Bromo-4-chloro-2-(trifluoromethyl)aniline is an aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and halogen substituents. This compound is being investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₇H₄BrClF₃N
- Molecular Weight : Approximately 258.01 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity, facilitating interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The electron-withdrawing properties of the trifluoromethyl group, combined with the halogen atoms, significantly affect its reactivity and binding affinity, potentially modulating various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, thereby increasing its effectiveness against microbial targets.
Anticancer Activity
In various studies, this compound has shown promising results in inhibiting cancer cell proliferation. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity. For example, derivatives of similar compounds have shown IC₅₀ values in the low micromolar range against human leukemia and breast cancer cell lines .
Case Studies and Research Findings
- Cytotoxicity Studies : In a comparative analysis of halogenated aniline derivatives, this compound exhibited enhanced cytotoxic effects compared to its non-fluorinated analogs. The presence of the trifluoromethyl group was linked to increased metabolic stability and improved interaction with cellular targets .
- Structure-Activity Relationship (SAR) : A study on related compounds indicated that halogen substitutions significantly influence biological activity. The presence of electron-withdrawing groups at specific positions on the aromatic ring was crucial for enhancing anticancer potency .
- Mechanistic Insights : Molecular docking studies revealed that this compound interacts favorably with target enzymes involved in cancer progression, suggesting a potential role as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-Bromo-4-chloroaniline | Structure | Moderate cytotoxicity |
| 4-Amino-3-bromoaniline | Structure | Enhanced anticancer activity |
| 3-Bromo-4-fluoroaniline | Structure | Antimicrobial properties |
Q & A
Q. What are the recommended synthetic routes for 3-bromo-4-chloro-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves palladium-catalyzed cross-coupling reactions. For example, zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen can yield structurally similar aniline derivatives (e.g., 5-(2-amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile) . Optimize parameters such as temperature (80–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF or acetonitrile) to enhance yield. Purification via reverse-phase C18 column chromatography with acetonitrile-water-formic acid gradients is recommended .
Q. How should spectroscopic characterization (NMR, FT-IR, UV-Vis) be conducted for this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ for solubility. The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR, while aromatic protons resonate between δ 6.5–8.5 ppm in ¹H NMR .
- FT-IR : Identify NH₂ stretches at ~3400 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹. Compare with DFT-calculated vibrational spectra for validation .
- UV-Vis : Analyze π→π* transitions in ethanol or acetonitrile; expect λmax near 250–300 nm due to conjugation with electron-withdrawing groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Spill Management : Neutralize with vermiculite or sand, then dispose as hazardous halogenated waste .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, Cl, CF₃) influence the compound’s electronic structure and reactivity?
- Methodological Answer :
- DFT Analysis : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals. The CF₃ group reduces electron density on the aromatic ring, lowering HOMO energy and increasing electrophilic substitution barriers .
- Basicity : Compare pKa values with simpler anilines. The trifluoromethyl group decreases basicity (pKa ~1–2) due to inductive effects, as seen in p-(trifluoromethyl)aniline derivatives .
Q. What strategies resolve contradictions in reported spectroscopic data for halogenated anilines?
- Methodological Answer :
- Cross-Validation : Reconcile NMR shifts by referencing analogous compounds (e.g., 4-nitro-3-(trifluoromethyl)aniline) .
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in aromatic proton signals .
- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures to confirm substituent positions .
Q. How can computational methods predict regioselectivity in further functionalization reactions?
- Methodological Answer :
- Reactivity Maps : Perform Fukui function analysis (DFT) to identify nucleophilic/electrophilic sites. The meta position to CF₃ is often more reactive due to reduced steric hindrance .
- Transition State Modeling : Use Gaussian or ORCA to model Suzuki-Miyaura coupling pathways. Bromine at the 3-position may favor cross-coupling over chlorine at the 4-position due to lower bond dissociation energy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
